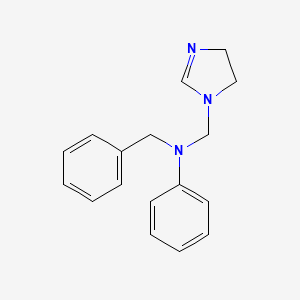
3,3-dichlorooxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorooxan-2-ol is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichlorooxan-2-ol typically involves the chlorination of oxan-2-ol. One common method is the use of hypervalent iodine-mediated chlorooxidation. This process involves the reaction of oxan-2-ol with 1-chloro-1,2-benziodoxol-3-(1H)-one in the presence of a solvent such as DMF (dimethylformamide) and CF3CO2H (trifluoroacetic acid) at room temperature . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichlorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and other quinones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, alcohols, ketones, and substituted oxanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dichlorooxan-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-dichlorooxan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorooxan-2-ol: Similar in structure but with only one chlorine atom.
3,3-Dichloro-2-oxindole: Another dichlorinated compound with different functional groups and applications.
Uniqueness
3,3-Dichlorooxan-2-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76043-70-4 |
|---|---|
Formule moléculaire |
C5H8Cl2O2 |
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
3,3-dichlorooxan-2-ol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)2-1-3-9-4(5)8/h4,8H,1-3H2 |
Clé InChI |
HOAZEZNLXSODIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(OC1)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

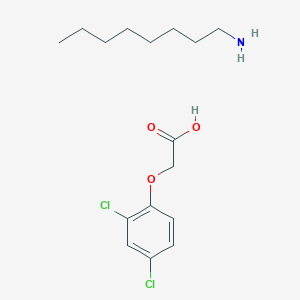
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
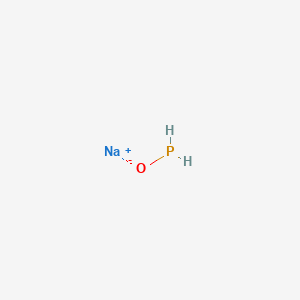
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
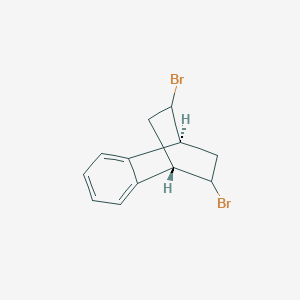

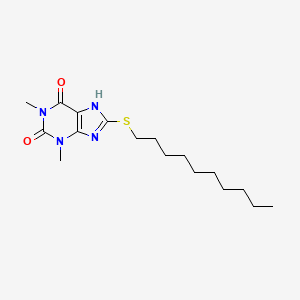


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
